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Compound of Interest

Compound Name: 8-Bromo-2-methoxyquinoline

Cat. No.: B179713

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, a complete, experimentally determined crystal
structure for 8-Bromo-2-methoxyquinoline has not been publicly deposited. This guide will
therefore utilize the detailed crystallographic data of the closely related compound, 8-Bromo-2-
methylquinoline, as a proxy to illustrate the principles of structural analysis and data
presentation. Methodologies for synthesis and potential biological contexts are derived from
literature on closely related quinoline derivatives.

Introduction

Quinolines are a class of heterocyclic aromatic compounds that form the structural backbone of
many synthetic and natural products, exhibiting a wide range of biological activities. The
targeted functionalization of the quinoline scaffold, through substitutions such as bromination
and methoxylation, is a key strategy in medicinal chemistry to modulate pharmacokinetic and
pharmacodynamic properties. 8-Bromo-2-methoxyquinoline is a member of this family,
holding potential as an intermediate in the synthesis of novel therapeutic agents.

Understanding the precise three-dimensional arrangement of atoms in the solid state is
fundamental to structure-based drug design, materials science, and chemical reactivity studies.
Single-crystal X-ray diffraction provides definitive information on molecular geometry, packing,
and intermolecular interactions. This guide provides a technical overview of the crystallographic
parameters, experimental protocols for synthesis and crystallization, and the potential
biological relevance of substituted quinolines.
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Crystal Structure Analysis (Proxy Data)

The following data pertains to the crystal structure of 8-Bromo-2-methylquinoline (C1oHsBrN),
which serves as an illustrative proxy for 8-Bromo-2-methoxyquinoline. The substitution of a
methyl group for a methoxy group is expected to have a minor impact on the core quinoline
planarity but may influence crystal packing due to different steric and electronic profiles.

The crystal structure reveals that the quinoline ring system is nearly planar.[1] Molecules in the
crystal lattice are stabilized by 11-11 stacking interactions, with a centroid-centroid distance of
3.76 A between the benzene and pyridine rings of adjacent molecules.[1] No classical
hydrogen bonds are observed in the structure.[1]

Crystallographic Data

This table summarizes the key crystallographic data collection and refinement parameters for
8-Bromo-2-methylquinoline.[1]
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Parameter Value
Chemical Formula C10HsBrN
Formula Weight 222.08 g/mol
Crystal System Monoclinic
Space Group P2i/c

Unit Cell Dimensions

a 5.0440 (17) A
b 13.467 (4) A
C 13.391 (4) A
a 90°

B 97.678 (4)°

y 90°

Volume (V) 901.4 (5) As
Z (Molecules per unit cell) 4

Data Collection

Diffractometer

Bruker SMART APEX CCD

Radiation Mo Ka (A = 0.71073 A)
Temperature 291K

Measured Reflections 4668

Independent Reflections 1765

R_int 0.156

Refinement

Refinement method

Full-matrix least-squares on F2

R[F2 > 20(F?)] (R1)

0.071
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wR(F?) (all data) 0.195

Goodness-of-fit (S) 1.01

Experimental Protocols

This section outlines detailed methodologies for the synthesis and crystallization of substituted
quinolines, adapted from established procedures.

Synthesis of 8-Bromo-Substituted Quinolines

The synthesis of the proxy compound, 8-bromo-2-methylquinoline, is achieved via a modified
Doebner-von Miller reaction.[1]

e Reaction Setup: A solution of 2-bromoaniline (0.05 mol), boric acid (3.10 g), and 18% HCI
(50 ml) is heated to reflux in a suitable reaction vessel equipped with a condenser and
magnetic stirrer.[1]

o Reagent Addition: A mixture of crotonaldehyde (0.06 mol) and 2-bromonitrobenzene (0.01
mol) is added dropwise to the refluxing solution over a period of 1 hour with continuous
stirring.[1]

o Reaction Progression: The mixture is stirred at 373 K (100 °C) for an additional 2.5 hours.[1]

o Catalyst Addition: An equimolar amount of anhydrous zinc chloride (ZnCl2) is added, and the
mixture is stirred vigorously for 30 minutes.[1]

o Work-up: The reaction mixture is cooled in an ice bath. The resulting crude brown solid is
collected by filtration and washed with 2-propanol.[1] The solid is then dissolved in water and
neutralized to a pH of 8 with a concentrated ammonia solution (NHs-H20).[1]

« Purification: The neutralized solution is cooled, and the precipitated product is collected by
filtration, washed with cold water, and air-dried to yield the final product.[1]
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Synthesis Workflow
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Caption: Workflow for the synthesis of 8-Bromo-2-methylquinoline.

Single Crystal Growth

High-quality single crystals suitable for X-ray diffraction are typically grown from a saturated
solution using slow evaporation.

e Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable
solvent (e.g., ethanol) with gentle heating to ensure complete dissolution.

» Slow Evaporation: The saturated solution is loosely covered to allow for the slow evaporation
of the solvent at room temperature.[1] This process should be undisturbed to promote the
formation of large, well-ordered crystals.

o Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested from
the mother liquor and mounted for X-ray diffraction analysis.

Potential Biological Signhaling Pathways

While the specific biological activity of 8-Bromo-2-methoxyquinoline is not extensively
documented, other methoxy-substituted quinoline derivatives have been investigated for their
potential as antitumor agents.[2][3] One of the key signaling pathways implicated in cancer cell
proliferation and survival that is often targeted by quinoline-based compounds is the
PI3K/AKT/mTOR pathway.[2][3] Inhibition of this pathway can lead to cell cycle arrest and
apoptosis.[3]

The diagram below illustrates a simplified representation of the PIBK/AKT/mTOR signaling
cascade, a common target for quinoline derivatives in cancer research.
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Caption: PI3BK/AKT/mTOR pathway, a target for some anticancer quinoline derivatives.

Conclusion
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This technical guide has outlined the core structural features, experimental procedures, and
potential biological context for 8-Bromo-2-methoxyquinoline. While a definitive crystal
structure remains to be determined, the analysis of the closely related 8-Bromo-2-
methylquinoline provides a robust framework for understanding the molecular geometry and
packing of this class of compounds. The provided synthesis and crystallization protocols offer a
practical starting point for researchers. Further investigation into the specific biological activity
of 8-Bromo-2-methoxyquinoline is warranted to explore its potential in drug discovery and
development. The experimental elucidation of its crystal structure would be a valuable
contribution to the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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